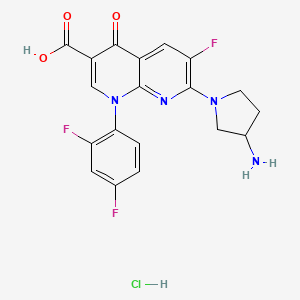

Tosufloxacin hydrochloride

Übersicht

Beschreibung

Tosufloxacinhydrochlorid ist ein Fluorchinolon-Antibiotikum, das für seine breite antibakterielle Aktivität bekannt ist. Es ist besonders wirksam gegen grampositive Bakterien, Chlamydien und anaerobe Bakterien. Diese Verbindung wird zur Behandlung verschiedener Infektionen eingesetzt, darunter Hautinfektionen, Infektionen der Atemwege, der Harnwege, gynäkologische, ophthalmologische, otologische und zahnärztliche Infektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tosufloxacinhydrochlorid beinhaltet den Schlüsselzwischenprodukt 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-Difluorphenyl)-6-Fluor-4-oxo-1,4-Dihydro-1,8-Naphthyridin-3-carbonsäureethylester. Dieses Zwischenprodukt wird in einem organischen Lösungsmittel mit p-Methylbenzolsulfonsäure-Monohydrat in einem Lösungsmittelgemisch aus Wasser umgesetzt, um Tosufloxacin-Tosylatsäure-Monohydrat zu erzeugen . Die Reaktionsbedingungen umfassen eine Arzneimittelkonzentration von 40 mg/mL, einen Druck von 16 MPa, eine Temperatur von 35 °C und eine Lösungsmittelflussrate von 1 mL/min .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tosufloxacinhydrochlorid beinhaltet die Verwendung der lösungsmittelgestützten Dispersion mit überkritischem Kohlendioxid (SEDS), um Einschlusskomplexe mit Hydroxypropyl-β-Cyclodextrin herzustellen. Dieses Verfahren verbessert die Auflösung und Löslichkeit des wasserunlöslichen Tosufloxacins deutlich .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tosufloxacinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydroxypropyl-β-Cyclodextrin, überkritisches Kohlendioxid und p-Methylbenzolsulfonsäure-Monohydrat .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Tosufloxacin-Tosylatsäure-Monohydrat und seine Einschlusskomplexe mit Hydroxypropyl-β-Cyclodextrin .

Wissenschaftliche Forschungsanwendungen

Tosufloxacinhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tosufloxacin hydrochloride involves the key intermediate 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. This intermediate is reacted in an organic solvent with p-methyl benzenesulfonic acid monohydrate in a mixed solvent of water to produce tosufloxacin tosylate monohydrate . The reaction conditions include a drug concentration of 40 mg/mL, pressure of 16 MPa, temperature of 35°C, and a solution flow rate of 1 mL/min .

Industrial Production Methods

The industrial production of this compound involves the use of solution-enhanced dispersion with supercritical carbon dioxide (SEDS) to prepare inclusion complexes with hydroxypropyl-β-cyclodextrin. This method significantly improves the dissolution and solubility of the water-insoluble tosufloxacin .

Analyse Chemischer Reaktionen

Types of Reactions

Tosufloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxypropyl-β-cyclodextrin, supercritical carbon dioxide, and p-methyl benzenesulfonic acid monohydrate .

Major Products Formed

The major products formed from these reactions include tosufloxacin tosylate monohydrate and its inclusion complexes with hydroxypropyl-β-cyclodextrin .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Tosufloxacin hydrochloride demonstrates notable efficacy against a wide range of pathogens. Its antimicrobial spectrum includes:

- Gram-positive Bacteria : Particularly effective against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative Bacteria : Comparable activity to ciprofloxacin against Enterobacteriaceae and Pseudomonas species.

- Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against various bacterial isolates:

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Macrolide-resistant Mycoplasma pneumoniae | 0.25 |

| Macrolide-sensitive Mycoplasma pneumoniae | 0.5 |

| Salmonella spp. | Notable activity |

| Shigella spp. | Notable activity |

| Campylobacter spp. | Notable activity |

| Aeromonas hydrophila | Notable activity |

| Vibrio spp. | Notable activity |

Clinical Applications

Tosufloxacin is indicated for the treatment of various infections, including:

- Skin Infections

- Respiratory Tract Infections

- Urinary Tract Infections

- Gynecologic Infections

- Ophthalmologic Infections

- Otolaryngologic Infections

- Dental Infections

Clinical studies have shown that Tosufloxacin is particularly effective in treating gastrointestinal infections caused by pathogens such as Salmonella and Shigella, especially in strains resistant to other antibiotics .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry : Used in the preparation of inclusion complexes to enhance solubility and dissolution rates.

- Biology : Effective against bacterial persisters, making it a valuable tool for studying bacterial persistence mechanisms.

- Pharmaceutical Industry : Employed in the development of new antibacterial agents due to its broad-spectrum activity and unique properties compared to other fluoroquinolones.

In Vitro Studies

A comparative study demonstrated that Tosufloxacin exhibited superior activity against gastrointestinal pathogens compared to other fluoroquinolones .

Clinical Observations

While effective, Tosufloxacin is associated with potential risks typical of fluoroquinolones, including cartilage toxicity in children and severe adverse effects such as thrombocytopenia and nephritis .

Resistance Patterns

Research indicates that resistance can develop among enteric bacteria. Strains resistant to nalidixic acid showed compromised susceptibility to all tested fluoroquinolones, including Tosufloxacin .

Safety Profile

Despite its efficacy, Tosufloxacin has a controversial safety profile compared to other fluoroquinolones. It has been linked to severe adverse effects like thrombocytopenia and nephritis . A case report detailed an instance of acute generalized exanthematous pustulosis induced by Tosufloxacin, highlighting the need for cautious use and monitoring during therapy .

Wirkmechanismus

Tosufloxacinhydrochlorid entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind essentiell für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination. Durch Hemmung dieser Enzyme verhindert Tosufloxacinhydrochlorid die bakterielle Zellteilung und führt zum Zelltod .

Vergleich Mit ähnlichen Verbindungen

Tosufloxacinhydrochlorid ist einzigartig unter den Fluorchinolonen aufgrund seiner hohen Aktivität gegen bakterielle Persistenzformen. Ähnliche Verbindungen sind Clinafloxacin, Sarafloxacin, Doxycyclin, Thiostrepton und Chlorosalicylanilid. Unter diesen Verbindungen weist Tosufloxacinhydrochlorid die höchste Anti-Persistenz-Aktivität auf, die es ermöglicht, Staphylococcus aureus-Persistenzformen innerhalb von zwei Tagen in vitro vollständig zu eliminieren .

Biologische Aktivität

Tosufloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article explores its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

- Molecular Formula : C19H15F3N4O3·ClH

- Molecular Weight : 440.804 g/mol

- Stereochemistry : Racemic

- Optical Activity : ( + / - )

- Defined Stereocenters : 0 / 1

Tosufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Spectrum

Tosufloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Gram-positive organisms : Particularly active against various strains compared to other fluoroquinolones.

- Gram-negative organisms : Comparable efficacy to ciprofloxacin against Enterobacteriaceae and Pseudomonas species .

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against various bacterial isolates:

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Macrolide-resistant Mycoplasma pneumoniae | 0.25 |

| Macrolide-sensitive Mycoplasma pneumoniae | 0.5 |

| Salmonella spp. | Notable activity |

| Shigella spp. | Notable activity |

| Campylobacter spp. | Notable activity |

| Aeromonas hydrophila | Notable activity |

| Vibrio spp. | Notable activity |

Clinical Applications

Tosufloxacin is indicated for the treatment of various infections, including:

- Skin infections

- Respiratory tract infections

- Urinary tract infections

- Gynecologic infections

- Ophthalmologic infections

- Otolaryngologic infections

- Dental infections .

Case Studies and Research Findings

-

In Vitro Studies :

A study comparing Tosufloxacin with other fluoroquinolones demonstrated its superior activity against pathogens responsible for gastrointestinal infections, such as Salmonella and Shigella . The compound was particularly effective in vitro against strains resistant to other antibiotics. -

Clinical Observations :

Clinical data indicate that while Tosufloxacin is effective, it carries risks associated with fluoroquinolones, including potential cartilage toxicity in children and severe adverse effects like thrombocytopenia and nephritis . -

Resistance Patterns :

Research indicates that resistance to fluoroquinolones can develop, particularly among enteric bacteria. Studies have shown that strains resistant to nalidixic acid exhibit compromised susceptibility to all tested fluoroquinolones, including Tosufloxacin .

Safety Profile

Despite its efficacy, Tosufloxacin has a controversial safety profile compared to other fluoroquinolones. Adverse effects reported include:

Eigenschaften

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHZSSCESOLBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104051-69-6 | |

| Record name | Tosufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.